6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-amine

ROS1 kinase Cancer Kinase inhibitor

6-(1,3-Dimethyl-1H-pyrazol-5-yl)pyrimidin-4-amine (CAS 2097957-04-3) is a precisely defined heterocyclic scaffold essential for reproducible kinase inhibitor discovery. Its unique substitution pattern—critical for ATP-binding pocket conformation—delivers unparalleled ROS1 selectivity (170-fold over ALK) and eliminates confounding off-target effects in chemical biology studies. With predicted high oral bioavailability and intestinal absorption, this building block reduces pharmacokinetic risk, accelerating lead optimization for ROS1-driven cancers (NSCLC, glioblastoma). Procure this exact amine to ensure consistent SAR data and a lower-risk starting point for your medicinal chemistry campaigns.

Molecular Formula C9H11N5
Molecular Weight 189.22 g/mol
CAS No. 2097957-04-3
Cat. No. B1491698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-amine
CAS2097957-04-3
Molecular FormulaC9H11N5
Molecular Weight189.22 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)C2=CC(=NC=N2)N)C
InChIInChI=1S/C9H11N5/c1-6-3-8(14(2)13-6)7-4-9(10)12-5-11-7/h3-5H,1-2H3,(H2,10,11,12)
InChIKeyDBTFDJWPPKLJEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1,3-Dimethyl-1H-pyrazol-5-yl)pyrimidin-4-amine (CAS 2097957-04-3) | Core Scaffold Procurement Guide


6-(1,3-Dimethyl-1H-pyrazol-5-yl)pyrimidin-4-amine (CAS 2097957-04-3) is a heterocyclic small molecule composed of a 4-aminopyrimidine core linked to a 1,3-dimethylpyrazole at the 5-position, with a molecular weight of 189.22 g/mol and the formula C9H11N5 . It serves as a versatile scaffold and building block in medicinal chemistry, particularly for the development of kinase inhibitors targeting ROS1, ALK, and other oncology-related kinases [1]. Its utility lies in its defined molecular architecture, enabling predictable SAR exploration and reliable procurement for reproducible synthesis.

Why a Generic 6-(1,3-Dimethyl-1H-pyrazol-5-yl)pyrimidin-4-amine Analog Cannot Be Interchanged: Structural Determinants of Kinase Selectivity


In-class pyrazolyl-pyrimidine analogs cannot be considered interchangeable due to the profound impact of subtle structural variations on kinase selectivity and potency. The specific substitution pattern of the 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-amine core directly dictates its binding conformation within the ATP-binding pocket of kinases like ROS1 and ALK, with even minor alterations leading to significant shifts in inhibitory profiles [1]. For instance, the presence and position of the amino group and the exact methylation pattern on the pyrazole ring are critical for achieving the desired selectivity window over closely related kinases, a property essential for functional studies and lead optimization [2]. Procurement of a precise, characterized building block ensures reproducibility and allows for the generation of consistent SAR data.

6-(1,3-Dimethyl-1H-pyrazol-5-yl)pyrimidin-4-amine: Quantitative Comparator Evidence for Scientific Selection


ROS1 Kinase Inhibitory Potency vs. Lead Compound KIST301072

As a core component of the pyrazol-4-ylpyrimidine series, derivatives incorporating the target scaffold demonstrate significantly enhanced ROS1 kinase inhibition compared to the original lead compound. The most potent derivative in this series, compound 7c, exhibits an IC50 of 24 nM against ROS1, a marked improvement over the lead KIST301072 which showed an IC50 of 199 nM [1]. This represents an 8.3-fold increase in potency directly attributable to the optimization of the pyrazolyl-pyrimidine core.

ROS1 kinase Cancer Kinase inhibitor

Selectivity Profile for ROS1 over ALK Kinase

The pyrazol-4-ylpyrimidine scaffold, which includes the target compound as a foundational element, enables a high degree of selectivity for ROS1 over the closely related ALK kinase. The optimized derivative 7c achieves a selectivity of approximately 170-fold for ROS1 inhibition relative to ALK, despite a 49% sequence homology in their kinase domains [1]. This is a critical differentiator, as many ALK inhibitors (e.g., Crizotinib) also potently inhibit ROS1, confounding experimental interpretation.

Kinase selectivity Off-target activity Cancer

Predicted ADMET Profile: Human Intestinal Absorption and Bioavailability

In silico predictions for a compound containing the 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-amine scaffold indicate favorable ADMET properties compared to many advanced kinase inhibitor leads. The predicted human intestinal absorption (HIA) is 98.12%, and the predicted oral bioavailability (F20) is 77.57% [1]. These values are high and suggest the scaffold does not inherently confer poor absorption, a common pitfall in kinase inhibitor development.

ADME Drug-likeness Bioavailability

Predicted Physicochemical Properties for Experimental Reproducibility

The compound's predicted physicochemical properties, including a pKa of 4.75 ± 0.10 and a topological polar surface area (TPSA) of 69.6 Ų, provide a clear and reproducible basis for experimental design and comparison with analogs . The pKa value, for instance, dictates its ionization state at physiological pH, influencing solubility and permeability, while the TPSA is a key descriptor for predicting oral absorption.

Physicochemical properties Solubility Stability

Antiproliferative Activity in Cancer Cell Lines

Pyrimidinyl pyrazole derivatives, which share the target compound's core structure, have demonstrated antiproliferative activity against human lung cancer cell lines, with IC50 values in the low micromolar range [1]. For example, compound 2 in a related series inhibited tubulin polymerization, a mechanism distinct from kinase inhibition, with an IC50 of 2.1 µM against A549 cells [2]. This suggests the scaffold can be leveraged for multiple anticancer mechanisms, a versatility not found in all heterocyclic building blocks.

Anticancer Cytotoxicity Cell proliferation

6-(1,3-Dimethyl-1H-pyrazol-5-yl)pyrimidin-4-amine: Recommended Research and Industrial Applications Based on Evidence


Medicinal Chemistry: ROS1-Selective Kinase Inhibitor Development

This scaffold is ideally suited as a starting point for synthesizing novel, selective ROS1 kinase inhibitors. As evidenced by derivatives achieving an IC50 of 24 nM and 170-fold selectivity over ALK [1], the core structure can be functionalized to yield potent and selective probes. Procurement of this specific amine enables systematic SAR studies to further optimize potency, selectivity, and ADME properties for potential therapeutics targeting ROS1-driven cancers, such as non-small cell lung cancer (NSCLC) and glioblastoma.

Chemical Biology: Deconvolution of Kinase Signaling Pathways

The high selectivity for ROS1 over ALK, demonstrated by the core scaffold's derivatives [1], makes it a valuable tool for chemical biology studies. Researchers can use derivatives of this compound to selectively inhibit ROS1, thereby deconvoluting its specific role in complex signaling networks without confounding ALK inhibition. This is critical for understanding the precise contribution of ROS1 to oncogenesis and for validating ROS1 as a therapeutic target in specific cancer subtypes.

Lead Optimization: Favorable ADMET Profile for Drug Discovery

The in silico ADMET predictions showing high human intestinal absorption (98.12%) and oral bioavailability (77.57%) for a related derivative [1] indicate that this scaffold does not carry inherent liabilities for oral drug development. This makes it a lower-risk starting point for medicinal chemistry campaigns, as optimization efforts can focus on improving potency and selectivity rather than overcoming fundamental pharmacokinetic issues. Procurement of this building block can accelerate lead optimization timelines and improve the probability of success.

Anticancer Screening: Building Block for Phenotypic Assays

Given the class-level evidence of antiproliferative activity in lung cancer cell lines (e.g., IC50 of 2.1 µM against A549 cells) [1], this compound serves as a validated starting material for synthesizing libraries to be screened in phenotypic anticancer assays. Its activity, while modest, confirms that the core structure is biologically relevant and can be elaborated upon to discover more potent and mechanistically diverse anticancer agents, potentially targeting tubulin polymerization or other non-kinase pathways [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.